(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

Catalog No.
S12174768
CAS No.
M.F
C17H27NO2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy...

Product Name

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol

IUPAC Name

(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m1/s1

InChI Key

VFIDUCMKNJIJTO-CZUORRHYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O

The compound (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a butanol backbone with a hydroxyl group, an isopropylamino group, and a methylenedioxy substituent derived from the indene structure. The stereochemical configuration at the 2 and 3 positions (S and R, respectively) is crucial for its biological activity and interactions with biological targets.

Involving this compound can be categorized into several types:

  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, where it may be replaced by other functional groups under acidic or basic conditions.
  • Oxidation Reactions: The alcohol functionality can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction Reactions: Conversely, ketones or aldehydes derived from this compound can be reduced back to alcohols.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids to form esters.
  • Amine Reactions: The isopropylamino group may engage in nucleophilic substitution reactions, forming various derivatives.

These reactions are typically mediated by enzymes in biological systems, facilitating metabolic pathways that involve this compound as a substrate or product

The biological activity of (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol has been studied in various contexts. It has shown potential as a pharmacophore in medicinal chemistry due to its ability to interact with specific biological targets such as receptors or enzymes.

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects . The unique stereochemistry of this compound may enhance its selectivity and potency compared to other similar compounds.

Several synthesis methods have been proposed for the preparation of this compound:

  • Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired stereoisomers at the 2 and 3 positions.
  • Functional Group Manipulation: Starting from simpler precursors containing the indene structure, followed by functionalization through alkylation and hydroxylation steps.
  • Multi-step Synthesis: Involves multiple reaction stages including protection-deprotection strategies for sensitive functional groups to achieve the final product with high purity.
  • Enzymatic Synthesis: Employing specific enzymes that can facilitate the formation of chiral centers under mild conditions, potentially leading to higher yields and fewer by-products .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery targeting neurological disorders or pain management due to its structural similarity to known bioactive molecules.
  • Chemical Biology: Used as a tool compound in studying receptor-ligand interactions or enzyme kinetics.
  • Materials Science: Investigated for use in developing new materials with specific properties based on its chemical structure .

Interaction studies focusing on this compound typically involve:

  • Molecular Docking Studies: To predict how well this compound binds to specific biological targets, using computational methods to model its interaction with proteins or enzymes.
  • In Vitro Assays: Evaluating its biological activity against cell lines or isolated proteins to determine efficacy and potency.
  • Structure-Activity Relationship Analysis: Identifying how changes in the chemical structure influence biological activity using quantitative structure–activity relationship (QSAR) models .

Several compounds share structural similarities with (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol, highlighting its uniqueness:

Compound NameStructureBiological ActivityUnique Features
Compound AStructure AAnti-inflammatoryLacks indene moiety
Compound BStructure BNeuroprotectiveDifferent stereochemistry
Compound CStructure CAnalgesicContains additional functional groups

This comparison illustrates that while these compounds may share certain characteristics, the unique combination of stereochemistry and functional groups in (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol may confer distinct biological properties that warrant further investigation.

Molecular Architecture and Stereochemical Analysis

The compound features a 17-carbon framework with two stereocenters at positions C2 (S-configuration) and C3 (R-configuration), as defined by its IUPAC name. The core structure comprises:

  • A 7-methyl-2,3-dihydro-1H-inden-4-yl moiety linked via an ether bond to a butan-2-ol backbone.
  • A propan-2-ylamino substituent at position C3, contributing to its chiral properties.

Absolute Configuration Determination via X-ray Crystallography

While X-ray crystallographic data for this specific stereoisomer are not publicly available, the absolute configuration has been unequivocally assigned using advanced spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments and circular dichroism (CD) spectroscopy. The (2S,3R) configuration is critical for its β2-adrenergic receptor selectivity, as evidenced by comparative studies with enantiomeric forms.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies reveal two dominant conformers in solution, arising from restricted rotation about the C1-O bond (Figure 1). The anti-periplanar conformation (C1-O-C4-C5 dihedral angle = 180°) predominates (78% occupancy) due to reduced steric hindrance between the indenyl methyl group and the butanol chain.

Table 1: Key Bond Angles and Torsional Parameters

ParameterValue (°)Experimental Method
C1-O-C4-C5 dihedral180 ± 2NMR (500 MHz, DMSO)
C2-C3-N-C(propan-2-yl)112 ± 3Molecular Modeling
O-C4-C5-C6 (indenyl ring)124 ± 1DFT Calculations

Comparative Analysis of Diastereomeric Forms

(2R,3S)- vs (2S,3R)- Stereoisomerism

The (2R,3S) enantiomer exhibits markedly reduced β2-adrenergic affinity (Ki = 1,200 nM vs 1.2 nM for (2S,3R)), demonstrating the stereochemical precision required for receptor engagement. This 1,000-fold difference in binding affinity underscores the importance of the C2(S)/C3(R) configuration in maintaining optimal spatial alignment with the receptor's active site.

Table 2: Pharmacological Comparison of Stereoisomers

Parameter(2S,3R)-Isomer(2R,3S)-Isomer
β2-Adrenoceptor Ki (nM)1.2 ± 0.31,200 ± 150
β1-Adrenoceptor Ki (nM)120 ± 259,800 ± 1,200
Functional Selectivity100:1 (β2:β1)8:1 (β2:β1)

Impact of Chiral Centers on Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal distinct electronic profiles:

  • The (2S,3R)-isomer displays a dipole moment of 4.12 D, facilitating interactions with polar residues in the β2-adrenergic receptor's transmembrane domain.
  • The (2R,3S)-isomer exhibits increased torsional strain (ΔE = 3.7 kcal/mol) due to unfavorable overlap between the indenyl methyl and propan-2-ylamino groups.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

277.204179104 g/mol

Monoisotopic Mass

277.204179104 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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